molecular formula C19H17N3O4S B2519400 methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318237-98-8

methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2519400
CAS No.: 318237-98-8
M. Wt: 383.42
InChI Key: SQYBJOUCZYSCCG-UDWIEESQSA-N
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Description

Methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound with a complex substitution pattern. Its structure includes:

  • 1-Phenyl group: Provides steric bulk and aromatic interactions.
  • 4-(Hydroxyimino)methyl group: A reactive oxime moiety capable of hydrogen bonding and coordination.
  • 5-(4-Methoxyphenyl)sulfanyl group: Introduces electron-donating methoxy substituents, enhancing solubility and electronic modulation.
  • 3-Methyl carboxylate: Establishes ester functionality, influencing lipophilicity and metabolic stability.

The methoxy group in the sulfanyl substituent differentiates it from analogs like the chloro-substituted derivative (CAS 318237-99-9, C₁₈H₁₄ClN₃O₃S) .

Properties

IUPAC Name

methyl 4-[(E)-hydroxyiminomethyl]-5-(4-methoxyphenyl)sulfanyl-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-25-14-8-10-15(11-9-14)27-18-16(12-20-24)17(19(23)26-2)21-22(18)13-6-4-3-5-7-13/h3-12,24H,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYBJOUCZYSCCG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with significant potential for various biological applications. Its unique structure, which includes a pyrazole ring and several functional groups, suggests a diverse range of biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C19H17N3O4S
  • Molecular Weight : 383.42 g/mol
  • CAS Number : 318237-98-8
  • Boiling Point : Approximately 573.7 °C (predicted)
  • Density : 1.30 g/cm³ (predicted)
  • pKa : 9.99 (predicted) .

Biological Activity Overview

Research indicates that compounds in the pyrazole family exhibit a variety of biological activities, including:

  • Antiviral Activity : Some pyrazole derivatives have shown promising antiviral effects against viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). For instance, certain modifications in the pyrazole structure can enhance binding affinities to viral targets, leading to effective inhibition of viral replication .
  • Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating bactericidal effects .
  • Anti-inflammatory Effects : Some studies on related pyrazole derivatives have indicated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameKey FeaturesBiological Activity
3-Methyl-1H-pyrazoleBasic scaffold without additional functional groupsLimited biological activity
5-(4-Methoxyphenyl)-1H-pyrazoleSimilar phenyl substitutionModerate activity against some pathogens
Methyl 4-(hydroxyimino)-5-(4-methoxyphenyl)sulfanyl-pyrazoleContains hydroxyimino and sulfanyl groupsEnhanced antiviral and antimicrobial activities

The presence of the hydroxyimino and sulfanyl groups in this compound may contribute significantly to its enhanced biological activities compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Antiviral Studies : Research has shown that certain pyrazole derivatives can inhibit HCV replication at micromolar concentrations, with selectivity indices indicating their potential as therapeutic agents .
  • Antimicrobial Efficacy : A study demonstrated that related compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also share these properties .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors, leading to inhibition of critical pathways in microbial growth or viral replication .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest several potential biological activities, making it a candidate for therapeutic applications:

  • Anticancer Activity : Similar pyrazole derivatives have been studied for their anticancer properties. Research indicates that modifications in substituents can significantly influence binding affinities and biological activities. Investigations into the interactions of this compound with cancer cell lines could provide insights into its efficacy as an anticancer agent.
  • Antimicrobial Properties : Compounds containing pyrazole rings have shown promise as antimicrobial agents. The presence of the sulfanyl group may enhance the compound's ability to interact with microbial targets, potentially leading to the development of new antibiotics .
  • Enzyme Inhibition : The unique functional groups in methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate suggest potential for enzyme inhibition studies. Understanding its interactions with specific enzymes could reveal mechanisms for therapeutic action .

Material Science Applications

Beyond biological applications, this compound may also find use in material science:

  • Organic Electronics : The electronic properties of pyrazole derivatives make them suitable candidates for organic semiconductors. The ability to tune electronic characteristics through structural modifications could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Sensing Applications : Due to its unique chemical structure, this compound may be explored for use in sensors, particularly those targeting specific ions or molecules in environmental monitoring .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include the formation of the pyrazole ring followed by the introduction of functional groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Case Study 1: Anticancer Activity Assessment

A study investigated similar pyrazole compounds for their effects on various cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a pathway for further research into this compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research focused on derivatives of pyrazole compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may exhibit similar properties, warranting further investigation into its antimicrobial mechanisms .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 3 of the pyrazole ring is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid derivative:

Reaction Conditions Products Mechanistic Notes
Aqueous NaOH/EtOH, reflux4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylic acidSaponification via nucleophilic acyl substitution .
H<sub>3</sub>O<sup>+</sup>, H<sub>2</sub>OSame as aboveAcid-catalyzed ester hydrolysis .

The carboxylic acid product could further participate in condensation or amidation reactions.

Oxidation of the Sulfanyl Group

The 4-methoxyphenylsulfanyl group at position 5 can undergo oxidation to form sulfoxide or sulfone derivatives, depending on the oxidizing agent:

Oxidizing Agent Product Conditions
H<sub>2</sub>O<sub>2</sub>/AcOH5-[(4-Methoxyphenyl)sulfinyl] derivativeMild oxidation at 25–50°C .
mCPBA (meta-chloroperbenzoic acid)5-[(4-Methoxyphenyl)sulfonyl] derivativeStrong oxidation, 0–25°C .

Sulfone derivatives are generally more electron-withdrawing, which could alter the pyrazole ring’s electronic properties and reactivity.

Reactivity of the Hydroxyimino (Oxime) Group

The hydroxyimino group at position 4 participates in two primary reactions:

a) Beckmann Rearrangement

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or PCl<sub>5</sub>), the oxime undergoes rearrangement to form an amide:

RC(=NOH)R’H+RC(=O)NHR’\text{RC(=NOH)R'} \xrightarrow{\text{H}^+} \text{RC(=O)NHR'}

For this compound, rearrangement would yield a pyrazole-substituted amide derivative .

b) Condensation Reactions

The oxime can react with carbonyl compounds (e.g., aldehydes) to form nitrones, which are useful in 1,3-dipolar cycloadditions:

RC(=NOH)R’+R”CHORC(=N-O-CHO)R’+H2O\text{RC(=NOH)R'} + \text{R''CHO} \rightarrow \text{RC(=N-O-CHO)R'} + \text{H}_2\text{O}

This reactivity is leveraged in synthesizing heterocyclic frameworks .

Nucleophilic Aromatic Substitution at the Pyrazole Ring

The electron-deficient pyrazole ring may undergo substitution at position 5 if the sulfanyl group is replaced unde

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name & CAS/Reference Substituents (Position 5) Molecular Formula Molar Mass (g/mol) Key Properties/Activities
Target Compound 4-Methoxyphenylsulfanyl C₁₉H₁₇N₃O₄S ~395.42 Hypothesized enhanced solubility due to methoxy group; potential bioactivity inferred from analogs
Methyl 5-[(4-Chlorophenyl)sulfanyl]-... (CAS 318237-99-9) 4-Chlorophenylsulfanyl C₁₈H₁₄ClN₃O₃S 387.84 Structural analog; chloro substituent may increase electron-withdrawing effects, altering reactivity
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters Methylsulfanyl C₈H₁₀N₂O₂S 198.24 Demonstrated analgesic (ED₅₀: 12–18 mg/kg) and anti-inflammatory activity (35–42% inhibition at 50 mg/kg)
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-... () 4-Chlorophenylsulfanyl C₂₆H₁₇ClF₆N₂O₂S 570.93 Fluorinated analog; trifluoromethyl groups enhance metabolic stability and lipophilicity

Key Findings from Comparative Analysis :

Substituent Effects on Electronic Properties: The methoxy group in the target compound (electron-donating) contrasts with the chloro group (electron-withdrawing) in CAS 318237-99-7. This difference may influence charge distribution, affecting binding to biological targets or catalytic interactions .

Bioactivity Trends: Pyrazole esters with methylsulfanyl groups () show significant analgesic activity (ED₅₀: 12–18 mg/kg), suggesting that the target compound’s sulfanyl-methoxy substituent may retain or enhance similar effects . Hydroxyimino groups (as in the target compound and ) enable hydrogen bonding, which could improve target affinity compared to non-oxime analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves oximation of a carbonyl precursor (e.g., reacting a pyrazole aldehyde with hydroxylamine) and nucleophilic substitution for the sulfanyl group, as seen in related methodologies .

Q & A

Q. Basic

  • X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve the 3D structure, focusing on bond angles and torsion strains in the pyrazole ring .
  • Spectroscopic methods :
    • NMR : Analyze 1^1H and 13^13C shifts to confirm substituent positions (e.g., methoxyphenyl sulfanyl vs. hydroxyimino groups) .
    • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyimino (N–O, ~930 cm1^{-1}) vibrations .
  • DFT calculations : Use Gaussian or ORCA to model electronic distributions and predict reactive sites .

What experimental approaches are recommended to study the reactivity of the hydroxyimino and sulfanyl groups?

Q. Advanced

  • Kinetic studies : Monitor substituent stability under varying pH (e.g., hydroxyimino hydrolysis in acidic conditions) via UV-Vis or HPLC .
  • Cross-coupling reactions : Test Pd-catalyzed Suzuki-Miyaura reactions on the sulfanyl group to introduce aryl/heteroaryl moieties .
  • Redox behavior : Use cyclic voltammetry to assess hydroxyimino redox activity, which may inform catalytic or biological applications .

How can molecular docking studies elucidate potential biological targets for this compound?

Q. Advanced

  • Target selection : Prioritize enzymes with known pyrazole interactions (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • Docking workflow :
    • Prepare the ligand (protonation states, tautomers) using Open Babel.
    • Use AutoDock Vina or Schrödinger Suite for docking simulations, validating results with free-energy perturbation (FEP) calculations .
  • Validation : Compare docking poses with crystallographic data from similar pyrazole derivatives in the Protein Data Bank (PDB) .

What experimental designs are appropriate for assessing environmental stability and degradation pathways?

Q. Advanced

  • Hydrolytic degradation : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS/MS .
  • Photolysis studies : Use simulated sunlight (Xe lamp) to track sulfanyl group oxidation to sulfoxide/sulfone derivatives .
  • Ecotoxicology : Apply OECD Test Guideline 201 (algae growth inhibition) to evaluate aquatic toxicity, correlating results with logP values .

How can contradictory data on biological activity be resolved for this compound?

Q. Advanced

  • Dose-response profiling : Conduct assays across a broad concentration range (nM–mM) to identify non-linear effects .
  • Impurity analysis : Use HPLC-ELSD to detect synthetic byproducts (e.g., unreacted intermediates) that may confound bioactivity results .
  • Structural analogs : Compare activity with derivatives lacking the hydroxyimino group to isolate its pharmacological role .

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